2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one
Overview
Description
“2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one” is a synthetic compound . It is also known as Dibutylone. The molecular formula of this compound is C10H15ClF3NO and it has a molecular weight of 257.68 g/mol .
Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It inhibits CYP1A2 but does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.62 cm/s. It has various lipophilicity Log Po/w values, with a consensus Log Po/w of 2.23 .Scientific Research Applications
Synthesis and Structural Analysis
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one is involved in the synthesis of various pharmacologically active compounds. It is used as a key intermediate in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, showcasing its importance in pharmaceutical research. These compounds are synthesized through a preparative route involving rhodium-catalyzed hydroformylation, demonstrating the compound's role in facilitating complex chemical reactions (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Furthermore, its structural modification and analysis have been pivotal in understanding the chemical properties and potential applications in drug synthesis. For example, the crystal and molecular structure of a related side product, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported to contribute to the development of new anti-tuberculosis drug candidates, emphasizing the relevance of structural analysis in drug discovery processes (Eckhardt, Goddard, Rudolph, Richter, Lehmann, Imming, & Seidel, 2020).
Chemical Reactivity and Applications
The reactivity of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one and its derivatives has been explored for the synthesis of other important compounds. For instance, a study on the chemo-enzymatic synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for (R)-arimoclomol, highlights the compound's utility in producing therapeutically relevant molecules (Banoth, Narayan, Pujala, Chakraborti, & Banerjee, 2012).
Additionally, its involvement in the synthesis of glycine transporter 1 inhibitors showcases its potential in developing treatments for neurological disorders. The identification of structurally diverse compounds using this chemical as a backbone emphasizes its versatility and applicability in medicinal chemistry (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that piperidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
It’s known that piperidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could have a broad range of molecular and cellular effects.
Action Environment
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , suggesting that they may be stable under a variety of environmental conditions.
properties
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO/c1-2-8(11)9(16)15-5-3-4-7(6-15)10(12,13)14/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGCMHRNPYBSFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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